molecular formula C17H23N3O B7683376 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile

Cat. No.: B7683376
M. Wt: 285.4 g/mol
InChI Key: MIHVOEOTZSTORQ-CXUHLZMHSA-N
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Description

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile is a complex organic compound featuring a unique combination of functional groups, including an azetidine ring, a pyrrole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions . The pyrrole ring is often introduced through a separate synthetic route, involving the condensation of suitable aldehydes or ketones with amines

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-diones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The azetidine ring, in particular, is known for its bioactive properties .

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups and stability .

Mechanism of Action

The mechanism of action of 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with active site residues, while the pyrrole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.

    2-(azetidine-1-carbonyl)-3-[1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile: Similar structure but with different substitution patterns on the pyrrole ring.

Uniqueness

The presence of both the azetidine and pyrrole rings, along with the nitrile group, makes 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile unique. This combination of functional groups provides a versatile platform for chemical modifications and the development of compounds with diverse biological activities .

Properties

IUPAC Name

(E)-2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)11-20-13(3)8-15(14(20)4)9-16(10-18)17(21)19-6-5-7-19/h8-9,12H,5-7,11H2,1-4H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHVOEOTZSTORQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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